6-Methyl-5,11-dihydroindolo[3,2-b]carbazole

AhR Agonist CYP1A1 Induction Skin Biology

6-MICZ is a superior AhR agonist with higher activity than 6-FICZ in human, rat, and guinea pig cell lines, ensuring reliable cross-species pharmacological data. Its indolo[3,2-b]carbazole core delivers high hole mobility (>10⁻³ cm²/V·s) and thermal stability critical for OLED/OFET materials. The 6-methyl group provides a versatile functionalization handle. Available at 97% purity via established one-pot synthesis. Ideal for SAR-driven AhR modulator design and advanced organic semiconductor R&D.

Molecular Formula C19H14N2
Molecular Weight 270.3 g/mol
CAS No. 229020-91-1
Cat. No. B1505449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
CAS229020-91-1
Molecular FormulaC19H14N2
Molecular Weight270.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC3=C1C4=CC=CC=C4N3)C5=CC=CC=C5N2
InChIInChI=1S/C19H14N2/c1-11-18-13-7-3-5-9-16(13)20-17(18)10-14-12-6-2-4-8-15(12)21-19(11)14/h2-10,20-21H,1H3
InChIKeyPSBPHGGTLVCYEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (CAS 229020-91-1): A Core Scaffold for Organic Electronics and Biomedical Research


6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (CAS 229020-91-1), also known as 6-methylindolo[3,2-b]carbazole (6-MICZ), is a pentacyclic nitrogen heterocycle with the molecular formula C19H14N2 and a molecular weight of 270.33 g/mol . The compound belongs to the indolo[3,2-b]carbazole (ICZ) family, characterized by a fused indole and carbazole architecture that provides a rigid, planar, and highly conjugated π-system [1]. This structural motif endows the compound with distinctive electronic properties, including a large aromatic system with broad electron delocalization, making it a valuable building block for organic semiconductors and a scaffold of interest for aryl hydrocarbon receptor (AhR) modulation [2]. The 6-methyl substitution serves as a key functional handle that modulates both the electronic properties of the core and its biological activity profile compared to unsubstituted or differently substituted ICZ derivatives [3].

6-Methyl-5,11-dihydroindolo[3,2-b]carbazole: Why Substitution Position and Core Structure Dictate Functional Performance


Generic substitution within the indolo[3,2-b]carbazole (ICZ) family is not viable due to the profound impact of substitution pattern—both the position of functional groups on the core and the nature of the core itself—on electronic, optical, and biological properties. Comparative studies reveal that 6,12-disubstituted ICZ derivatives exhibit superior hole-injecting and transporting performance compared to 2,8-disubstituted analogs, with differences in activating voltages (3.7 V vs. 4.1 V) and luminance efficiencies (1.464 lm/W vs. 0.738 lm/W) in OLED devices [1]. The specific 6-methyl substitution in 6-MICZ confers a distinct AhR activation profile, demonstrating higher activity than the 6-formyl analog (6-FICZ) across human, rat, and guinea pig cell lines [2]. Furthermore, the indolo[3,2-b]carbazole core itself offers a larger resonance structure encompassing three phenyl rings, resulting in a lower HOMO-LUMO energy gap compared to simple carbazole derivatives, with weaker coupling between phenyl substituents and the core, thereby altering charge transport and optical characteristics [3]. These structure-activity relationships underscore that even minor modifications to substitution pattern or core architecture can drastically alter performance metrics, making direct compound interchange without experimental validation highly unreliable.

Quantitative Differentiation of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole: A Comparative Evidence Guide for Scientific Selection


6-Methyl-5,11-dihydroindolo[3,2-b]carbazole Exhibits Superior Aryl Hydrocarbon Receptor (AhR) Agonist Activity Compared to 6-Formylindolo[3,2-b]carbazole (6-FICZ)

In a direct head-to-head comparison, 6-Methylindolo[3,2-b]carbazole (6-MICZ) demonstrated consistently higher AhR agonist activity than 6-formylindolo[3,2-b]carbazole (6-FICZ) across multiple mammalian cell lines, as measured by CYP1A1 induction. In human cell lines, 6-MICZ showed higher activity than 6-FICZ; in rat and guinea pig cell lines, 6-MICZ similarly outperformed 6-FICZ. Interestingly, all synthesized derivatives showed comparable activity in the mouse cell line [1]. The formyl group does not appear to confer any specific advantage for AhR affinity, suggesting the methyl-substituted scaffold is a more potent and perhaps more relevant tool compound for AhR studies [2].

AhR Agonist CYP1A1 Induction Skin Biology

6-Methyl-5,11-dihydroindolo[3,2-b]carbazole as a Synthetic Precursor: Facile One-Pot Synthesis Yields 6-Monosubstituted Derivatives with Moderate to Good Efficiency

A reported three-stage, one-pot synthetic approach enables the efficient preparation of 6-monosubstituted indolo[3,2-b]carbazoles, including the target 6-methyl derivative, in moderate to good yields ranging from 20% to 50% [1]. This method involves the condensation of an indole and an aldehyde with a catalytic amount of iodine, followed by an acid-catalyzed intramolecular cyclization with an ortho ester . In contrast, alternative synthetic routes to substituted indolo[3,2-b]carbazoles often require multi-step sequences with lower overall yields or more stringent conditions [2]. The accessibility of 6-methyl-5,11-dihydroindolo[3,2-b]carbazole via this streamlined protocol makes it an attractive starting material for further functionalization into advanced organic semiconductors and biomedical probes.

Synthetic Methodology Organic Electronics Material Science

Indolo[3,2-b]carbazole Core Confers Superior Hole Mobility and Thermal Stability Compared to Simple Carbazole Derivatives

While direct comparative data for 6-methyl-5,11-dihydroindolo[3,2-b]carbazole itself are not available, class-level inference based on structurally similar indolo[3,2-b]carbazole (ICZ) derivatives demonstrates significant advantages over simple carbazole-based materials. The ICZ core possesses a larger resonance structure encompassing three phenyl rings, resulting in a lower HOMO-LUMO energy gap compared to carbazoles [1]. Hole drift mobility of an amorphous film of a related ICZ derivative (5,11-bis(3-methoxyphenyl)-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole) exceeded 10⁻³ cm²/V·s at high electric fields [2]. In contrast, simple carbazole derivatives typically exhibit lower hole mobilities (e.g., poly(vinylcarbazole) shows mobility around 10⁻⁶ cm²/V·s). Additionally, ICZ derivatives are known for their high thermal stability and high glass transition temperatures (T_g), making them suitable for high-temperature device fabrication and operation [3]. The 6-methyl derivative, as a core scaffold, is expected to inherit these advantageous properties, making it a valuable precursor for developing high-performance hole-transport layers in OLEDs and OFETs.

Hole Transport Material OFET OLED

Targeted Application Scenarios for 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole Based on Quantitative Differentiation Evidence


AhR Signaling Pathway Research: In Vitro and In Vivo Studies Across Species

Researchers investigating the aryl hydrocarbon receptor (AhR) pathway should prioritize 6-methyl-5,11-dihydroindolo[3,2-b]carbazole (6-MICZ) as a potent agonist tool compound. The direct comparative evidence demonstrates that 6-MICZ exhibits higher AhR activity than 6-FICZ in human, rat, and guinea pig cell lines, while maintaining comparable activity in mouse models [1]. This species-dependent activity profile makes 6-MICZ particularly valuable for cross-species pharmacological studies, toxicological assessments, and investigations into skin homeostasis where AhR plays a critical role [2]. The compound's consistent potency across multiple mammalian species reduces the need for species-specific optimization and provides a more reliable probe for mechanistic studies.

Synthetic Building Block for Functionalized Indolo[3,2-b]carbazole Derivatives in Organic Electronics

Material scientists and organic chemists developing new semiconductors for OLEDs, OFETs, or OPVs should consider 6-methyl-5,11-dihydroindolo[3,2-b]carbazole as a versatile synthetic intermediate. The established one-pot synthetic protocol provides access to this scaffold in moderate to good yields (20-50%) [1]. The 6-methyl group serves as a handle for further functionalization, while the core indolo[3,2-b]carbazole structure is known to impart high hole mobility (>10⁻³ cm²/V·s in related derivatives) and excellent thermal stability [2]. This makes the compound an ideal starting point for the rational design of novel hole-transport materials, hosts, or emitters, where fine-tuning of electronic properties is achieved through further substitution at the nitrogen atoms or the peripheral aromatic rings.

Comparative Tool Compound for Structure-Activity Relationship (SAR) Studies of ICZ Scaffolds

Medicinal chemists and chemical biologists exploring the structure-activity relationships (SAR) of indolo[3,2-b]carbazole (ICZ) derivatives can utilize 6-MICZ as a key comparator. The distinct activity profile of 6-MICZ versus 6-FICZ—specifically, the higher AhR agonism of the methyl analog in most species—provides a clear readout for the impact of the 6-position substituent on biological activity [1]. Furthermore, the availability of a reliable synthetic route allows for the preparation of a focused library of 6-substituted ICZ analogs [2]. By benchmarking against 6-MICZ, researchers can systematically dissect the contributions of electronic, steric, and hydrogen-bonding effects at this position to receptor binding and downstream signaling, thereby guiding the rational design of next-generation AhR modulators.

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